(3,4-Dimethyl-5-methoxyphenyl)trimethylammonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dimethyl-5-methoxyphenyl)trimethylammonium iodide is a quaternary ammonium salt. Quaternary ammonium salts are known for their wide range of applications in various fields, including chemistry, biology, and medicine. This compound, in particular, is characterized by its unique structure, which includes a trimethylammonium group attached to a phenyl ring substituted with dimethyl and methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dimethyl-5-methoxyphenyl)trimethylammonium iodide typically involves the quaternization of a tertiary amine. One common method is the reaction of (3,4-Dimethyl-5-methoxyphenyl)amine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete quaternization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are crucial for the efficient synthesis of quaternary ammonium salts.
Chemical Reactions Analysis
Types of Reactions: (3,4-Dimethyl-5-methoxyphenyl)trimethylammonium iodide undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The phenyl ring can undergo oxidation and reduction reactions, although these are less common for quaternary ammonium salts.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, which facilitate the substitution of the iodide ion.
Oxidation: Oxidizing agents such as potassium permanganate can be used, although the reaction conditions need to be carefully controlled to prevent over-oxidation.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted quaternary ammonium salts can be formed.
Oxidation Products: Oxidation of the phenyl ring can lead to the formation of quinones or other oxidized aromatic compounds.
Scientific Research Applications
(3,4-Dimethyl-5-methoxyphenyl)trimethylammonium iodide has several applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound can be used in studies involving cell membrane permeability and ion transport due to its quaternary ammonium structure.
Industry: It is used in the formulation of surfactants and detergents, where its ability to disrupt cell membranes is beneficial.
Mechanism of Action
The mechanism of action of (3,4-Dimethyl-5-methoxyphenyl)trimethylammonium iodide primarily involves its interaction with cell membranes. The quaternary ammonium group can disrupt the lipid bilayer, leading to increased membrane permeability. This disruption can result in cell lysis, making the compound effective as an antimicrobial agent. Additionally, the compound can interact with ion channels and transporters, affecting ion flux across the membrane.
Comparison with Similar Compounds
- (3-Hydroxypropyl)trimethylammonium iodide
- (1-Phenylcyclohexyl)trimethylammonium iodide
- (3-Indolylmethyl)trimethylammonium iodide
Comparison:
- Structural Differences: While all these compounds share the trimethylammonium group, the substituents on the phenyl ring or other parts of the molecule differ, leading to variations in their chemical and physical properties.
- Unique Properties: (3,4-Dimethyl-5-methoxyphenyl)trimethylammonium iodide is unique due to the presence of both dimethyl and methoxy groups on the phenyl ring, which can influence its reactivity and interaction with biological membranes.
- Applications: The specific structure of this compound may make it more suitable for certain applications, such as phase transfer catalysis or antimicrobial activity, compared to its analogs.
Properties
CAS No. |
63977-54-8 |
---|---|
Molecular Formula |
C12H20INO |
Molecular Weight |
321.20 g/mol |
IUPAC Name |
(3-methoxy-4,5-dimethylphenyl)-trimethylazanium;iodide |
InChI |
InChI=1S/C12H20NO.HI/c1-9-7-11(13(3,4)5)8-12(14-6)10(9)2;/h7-8H,1-6H3;1H/q+1;/p-1 |
InChI Key |
XXBSNFDFXXRLKZ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC(=C1C)OC)[N+](C)(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.